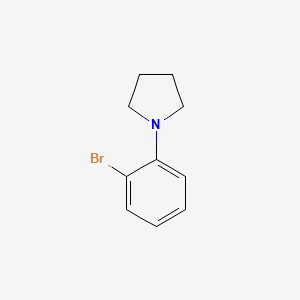

1-(2-Bromophenyl)pyrrolidine

Übersicht

Beschreibung

1-(2-Bromophenyl)pyrrolidine is an organic compound that features a brominated phenyl group attached to a pyrrolidine ring.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromophenyl)pyrrolidine typically involves multi-step processes starting from various precursors. One common method involves the reaction of 2-bromobenzyl bromide with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles. Common reagents for these reactions include organolithium compounds and Grignard reagents.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrrolidine ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpyrrolidines, while oxidation reactions typically produce lactams .

Wissenschaftliche Forschungsanwendungen

General Information

1-(2-Bromophenyl)pyrrolidine is a synthetic organic compound featuring a brominated phenyl substituent attached to a pyrrolidine ring . The presence of bromine enhances its chemical reactivity, allowing for further modifications, while the pyrrolidine ring contributes to its stability and bioactivity, making it a valuable building block in organic chemistry and drug discovery .

Scientific Research Applications

This compound and its derivatives are used across a spectrum of scientific research areas:

- Pharmaceutical Development 1-(4-Bromophenyl)pyrrolidine, a related compound, serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders .

- ABAD Inhibitors 2-(2-Bromophenyl)pyrrolidine is used in the preparation of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which are potentially useful in treating Alzheimer's and cancer . These inhibitors interact with the target enzyme, NADH, modulating its activity .

- GlyT1 Inhibitors Pyrrolidine derivatives have been explored as GlyT1 inhibitors, with some compounds showing potent inhibitory activity in vitro . Researchers have modified sulfonamide moieties and aryl substituents to optimize the activity and reduce susceptibility to P-gp efflux .

- Anticonvulsant Activity Pyrrolidine derivatives have demonstrated anticonvulsant activity in preclinical studies . Specifically, compounds with substituents at position 3 of the pyrrolidine-2,5-dione scaffold exhibit the ability to prevent various kinds of seizures by blocking the sodium channel .

- Inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase Bicyclic pyrrolidines are being explored as inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase, holding promise for the development of novel treatments for toxoplasmosis .

- Organic Synthesis 1-(4-Bromophenyl)pyrrolidine serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules for research and industrial applications .

- Material Science 1-(4-Bromophenyl)pyrrolidine is used in the development of novel materials, including polymers and coatings, which can enhance durability and performance in various applications .

- Biochemical Research 1-(4-Bromophenyl)pyrrolidine plays a role in studies related to receptor binding and enzyme inhibition, providing insights into biological processes and potential therapeutic targets .

Data Tables

Due to the constraints of the search results, comprehensive data tables are not available. However, relevant data points are mentioned within the context of specific applications:

- GlyT1 Inhibition: Some pyrrolidine derivatives displayed a Ki value of 0.001 μM and an ER of 1.5, indicating a good balance between potency and efflux ratio .

- Anticonvulsant Activity: Compounds 59j,n showed good activity in both MES (MES ED 50: 88.2 mg kg −1 and 101.5 mg kg −1, respectively) and scPTZ tests (scPTZ ED 50: 65.7 mg kg −1 and 59.7 mg kg −1, respectively), suggesting their ability to prevent various kinds of seizures .

Other possible applications

A small molecule chaperone (N-(2-bromophenyl)pyrrolidine-1-sulfonamide) rescues the stability and activity of a mutant Arylsulfatase A .

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, as an ABAD inhibitor, it binds to the active site of the enzyme, preventing its interaction with amyloid-beta peptides. This inhibition can reduce the toxic effects of amyloid-beta, which are implicated in the pathogenesis of Alzheimer’s disease . The compound’s brominated phenyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromophenyl)pyrrolidine can be compared with other brominated phenylpyrrolidines, such as 1-(3-Bromophenyl)pyrrolidine and 1-(4-Bromophenyl)pyrrolidine. These compounds share similar structural features but differ in the position of the bromine atom on the phenyl ring. This positional difference can significantly affect their chemical reactivity and biological activity .

1-(3-Bromophenyl)pyrrolidine: This compound has the bromine atom at the meta position, which can influence its electronic properties and reactivity in substitution reactions.

1-(4-Bromophenyl)pyrrolidine: With the bromine atom at the para position, this compound may exhibit different steric and electronic effects compared to its ortho and meta counterparts.

Biologische Aktivität

1-(2-Bromophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. Its molecular formula is C_{11}H_{12}BrN, and it has a molecular weight of approximately 226.11 g/mol. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Cyclophilins : The compound has been shown to inhibit cyclophilin A, a protein involved in cell division and immune response. This inhibition prevents ATP binding, disrupting cellular proliferation pathways, which is particularly relevant in cancer treatment .

- Targeting Amyloid Binding Alcohol Dehydrogenase (ABAD) : It serves as a precursor for ABAD inhibitors, which have potential applications in treating Alzheimer's disease and various cancers. The non-competitive inhibition of ABAD by derivatives of this compound has been highlighted as a promising therapeutic strategy .

- Bcl-2 Inhibition : Compounds derived from this compound have shown potent inhibitory effects on Bcl-2 proteins, which are implicated in cancer and autoimmune disorders .

Biological Activity Table

The following table summarizes key biological activities and their implications:

| Biological Activity | Target | Implication |

|---|---|---|

| Inhibition of Cyclophilin A | Cyclophilins | Disruption of cellular proliferation |

| Inhibition of ABAD | Amyloid Binding Alcohol Dehydrogenase | Potential treatment for Alzheimer's disease |

| Inhibition of Bcl-2 | Bcl-2 proteins | Targeting cancer and autoimmune diseases |

Case Studies and Research Findings

Recent studies have reinforced the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that derivatives of this compound exhibit significant anti-cancer properties by effectively targeting cyclophilins. The inhibition leads to reduced cell proliferation in cancer cell lines, suggesting a viable pathway for drug development .

- Alzheimer's Disease : Research focused on the synthesis of ABAD inhibitors from this compound revealed that these inhibitors could modulate enzyme activity non-competitively, thus presenting a novel approach to combating neurodegenerative diseases .

- Autoimmune Disorders : The ability of compounds derived from this compound to inhibit Bcl-2 suggests their potential use in treating conditions where Bcl-2 dysregulation is a factor, such as certain autoimmune diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenyl and pyrrolidine moieties can significantly affect the compound's biological activity. For instance, variations in the position of substituents on the phenyl ring can enhance binding affinity to target proteins:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-(2-Bromophenyl)pyrrolidine | C_{11}H_{12}BrN | 0.98 |

| 3-(2-Bromophenyl)pyrrolidine | C_{11}H_{12}BrN | 0.90 |

| 3-(4-Bromophenyl)pyrrolidine | C_{11}H_{12}BrN | 0.88 |

These findings emphasize the importance of structural modifications in optimizing the therapeutic efficacy of pyrrolidine-based compounds.

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPYQZONPBLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530537 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87698-81-5 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.